4-(4-Tert-butylphenyl)phenylboronic acid
Overview
Description
4-(4-Tert-butylphenyl)phenylboronic acid is an organic compound with the molecular formula C16H19BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to two hydroxyl groups and a phenyl group substituted with a tert-butyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Scientific Research Applications
4-(4-Tert-butylphenyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition, particularly in protease and kinase assays.
Medicine: Boronic acids, including this compound, are investigated for their potential in cancer therapy due to their ability to inhibit proteasomes.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Safety and Hazards
4-(4-Tert-butylphenyl)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
4-(4-Tert-butylphenyl)phenylboronic acid is primarily used as a cross-coupling building block in the synthesis of various organic compounds . It is particularly used in the preparation of tetracyclines and tetracycline derivatives .
Mode of Action
The compound interacts with its targets through a process known as cross-coupling . This is a type of reaction where two different organic compounds are joined together with the help of a metal catalyst. The boronic acid group in the compound plays a crucial role in this reaction, acting as a nucleophile that forms a bond with an electrophile present in the target molecule .
Biochemical Pathways
biosynthesis of proteins . Tetracyclines are known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit .
Pharmacokinetics
cell permeability . Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3-diols, which could potentially influence their absorption and distribution .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through cross-coupling reactions . In the context of tetracycline synthesis, the resulting compounds have antibacterial properties .
Biochemical Analysis
Biochemical Properties
4-(4-Tert-butylphenyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with glycoproteins and glycolipids by binding to their carbohydrate moieties, affecting their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. In some cell types, it can modulate cell signaling pathways by inhibiting or activating specific enzymes. For example, it can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation. For instance, it can inhibit serine proteases by forming a covalent bond with the serine residue in the active site. Additionally, it can bind to carbohydrate moieties on glycoproteins and glycolipids, affecting their function and stability. These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit glycolytic enzymes, leading to a decrease in glycolytic flux and an increase in the levels of upstream metabolites. Additionally, it can interact with cofactors such as NAD+ and FAD, affecting their availability and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. For example, it can bind to glycoproteins and glycolipids, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles through interactions with targeting signals on proteins. Additionally, post-translational modifications such as phosphorylation and glycosylation can affect its localization and activity. For example, it can be directed to the endoplasmic reticulum or Golgi apparatus through interactions with specific targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Tert-butylphenyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include:
Reagents: 4-tert-butylphenylmagnesium bromide, trimethyl borate
Solvent: Anhydrous ether
Temperature: Room temperature
Hydrolysis: Acidic work-up with hydrochloric acid
Another method involves the palladium-catalyzed borylation of 4-tert-butylphenyl halides using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted in high-throughput reactors with optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(4-Tert-butylphenyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. Common reagents include palladium(II) acetate and potassium carbonate. The major products are biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Esterification: The compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Comparison with Similar Compounds
4-(4-Tert-butylphenyl)phenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain coupling reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group, which can influence the electronic properties and reactivity of the compound.
4-Biphenylboronic acid: Similar structure but without the tert-butyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can influence the selectivity and outcome of chemical reactions.
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11,18-19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWGMWCSASZVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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